(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is a phosphorus-containing organic compound with the molecular formula and a CAS Registry Number of 133345-68-3. This compound is classified as an amino acid derivative and a phosphinic acid, which indicates its dual functionality as both an amino acid and a phosphonic acid analog. The presence of a phosphinic group makes it relevant in various biochemical applications, particularly in the fields of pharmaceuticals and agriculture.
This compound is synthesized through various methods, often involving the reaction of amino acids with phosphonic acid derivatives. It can be classified under the broader category of organophosphorus compounds, which are known for their diverse applications in biological systems and industrial processes. The classification also extends to its role as an amino acid derivative, which is significant in protein synthesis and enzyme activity modulation.
The synthesis of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid typically involves several key steps:
The reaction conditions (temperature, solvent, pH) are crucial for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid features:
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid can undergo various chemical reactions typical for phosphinic acids:
The reactivity of this compound is influenced by the electron-withdrawing nature of the phosphinic group, which can stabilize negative charges during reactions.
The mechanism of action for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid primarily involves its interaction with biological systems:
Studies have shown that compounds with similar structures can modulate enzyme activity and influence metabolic pathways, highlighting its potential therapeutic applications.
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid has several scientific uses:
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid acts as a potent ligand targeting the orthosteric binding site within the Venus flytrap (VFT) domain of the GABAB1 (GBR1b) subunit of the GABAB receptor heterodimer. Functional GABAB receptors are obligate heterodimers formed by the co-assembly of GABAB1 and GABAB2 subunits. The GABAB1 subunit, particularly isoforms like GBR1b, harbors the orthosteric binding site within its extracellular VFT domain, while the GABAB2 subunit is crucial for G-protein coupling and trafficking the heterodimer to the cell surface [1]. The phosphinic acid moiety of (3-amino-2-hydroxypropyl)(methyl)phosphinic acid is a critical pharmacophore, serving as a bioisostere for the carboxylic acid group present in the endogenous ligand GABA and classical agonists like baclofen. This substitution mimics the transition state of GABA binding, facilitating high-affinity interaction within the VFT binding pocket of GBR1b [2].
Table 1: Key Structural Features Enabling GABAB Receptor Binding
Structural Feature | Role in GABAB Receptor Binding | Comparison to GABA/Baclofen |
---|---|---|
Phosphinic Acid Group (-PO(OH)R) | Serves as a carboxylic acid bioisostere; forms critical hydrogen bonds and ionic interactions within the VFT domain | More resistant to metabolism; potentially enhanced steric and electronic interactions compared to -COOH |
3-Amino Group (-NH2) | Mimics the GABA amine; forms ionic interactions with receptor residues; essential for cationic recognition | Similar role to GABA/baclofen amino group |
2-Hydroxy Group (-OH) | Potential for hydrogen bonding; influences conformation of the molecule; contributes to stereoselectivity | Present in baclofen; absent in GABA |
Methyl Group (-CH3) | Provides steric bulk; modulates electron density on phosphorus; enhances lipophilicity | Replaces the para-chlorophenyl group in baclofen; smaller hydrophobic element |
Binding initiates a conformational change in the VFT domain of GBR1b, which is allosterically transmitted via the dimer interface to the heptahelical transmembrane domain (7TM) of the GABAB2 subunit. This inter-subunit communication is fundamental for receptor activation and subsequent engagement of intracellular Gαi/o proteins [1] [2]. The activated G proteins then dissociate into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cAMP levels, while Gβγ subunits directly modulate ion channel activity: they activate G protein-coupled inwardly rectifying K+ (GIRK/Kir3) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca2+ (CaV) channels, reducing neurotransmitter release [1]. While not acting as a positive allosteric modulator (PAM) itself, the binding dynamics of (3-amino-2-hydroxypropyl)(methyl)phosphinic acid are influenced by PAMs like CGP7930 or GS39783, which bind within the transmembrane domain of the GABAB2 subunit, stabilizing the active conformation of the heterodimer and enhancing orthosteric agonist efficacy and potency [2].
Systematic SAR studies on phosphinic acid derivatives, including (3-amino-2-hydroxypropyl)(methyl)phosphinic acid, reveal crucial determinants for GABAB receptor affinity and functional activity. The core structure comprises a three-atom linker separating the key amino and phosphinic acid functionalities, mirroring the distance between the amine and carboxylate in GABA. Modifications to this backbone significantly impact receptor interaction:
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid possesses a chiral center at the carbon bearing the hydroxy group (C2 position). This chirality profoundly influences its interaction with the GABAB receptor binding site, leading to significant stereoselectivity in both binding affinity and functional efficacy, mirroring the enantioselectivity observed with baclofen.
Table 2: Enantiomeric Activity Comparison at GABAB Receptors (Representative Data)
Enantiomer | Relative Binding Affinity (Ki or IC50) | Relative Functional Potency (EC50) | Primary Effect |
---|---|---|---|
(R)-(-)-enantiomer | High (nanomolar to low micromolar range) | High (nanomolar to low micromolar range) | Full Agonist |
(S)-(+)-enantiomer | Low (often 10-100x higher IC50 than (R)-enantiomer) | Very Low / Inactive at relevant concentrations | Weak Partial Agonist or Inactive |
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid exemplifies the principle of molecular mimicry in drug design, strategically emulating key structural and electronic features of the endogenous neurotransmitter GABA to achieve high-affinity binding and receptor activation. However, its design extends beyond simple mimicry, incorporating elements that exploit the receptor's binding dynamics:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4